铪;2,2,6,6-四甲基庚烷-3,5-二酮

描述

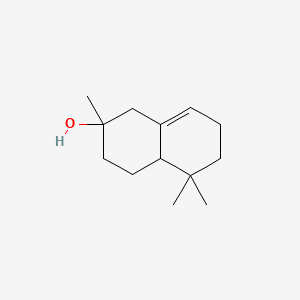

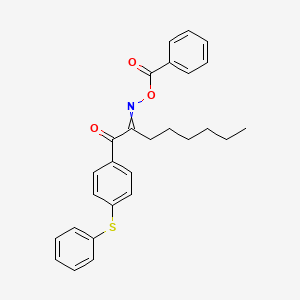

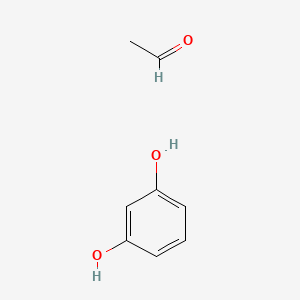

Hafnium;2,2,6,6-tetramethylheptane-3,5-dione is a compound that involves the metal hafnium . The other component, 2,2,6,6-tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .

Synthesis Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It also serves as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex . A study has shown that bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) was synthesized and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .Molecular Structure Analysis

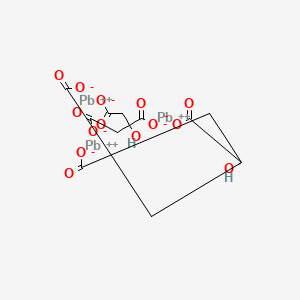

The molecular formula of 2,2,6,6-tetramethylheptane-3,5-dione is C11H20O2 . The InChI key is YRAJNWYBUCUFBD-UHFFFAOYSA-N .Chemical Reactions Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione undergoes O-additions and C-additions . It acts as an air-stable ligand for metal catalysts in various reactions .Physical And Chemical Properties Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione is a liquid at room temperature . It has a refractive index of 1.459 (lit.) . Its boiling point is 72-73 °C/6 mmHg (lit.) , and its density is 0.883 g/mL at 25 °C (lit.) .科学研究应用

热学性质和挥发性

研究已经探索了四氟化铪(IV) β-二酮酸盐的热行为,包括四氟化铪(IV) 2,2,6,6-四甲基庚烷-3,5-二酮酸盐。这些化合物表现出显着的挥发性,使其成为需要精确热控制的应用的理想选择。Zherikova 等人(2008 年)的研究通过热重分析和差示扫描量热法研究了它们的热性质,揭示了它们的升华和蒸发过程的见解,这对于材料科学和工程应用至关重要Zherikova 等人,2008 年。

光学和电子应用

铪基材料,特别是 HfO2 薄膜,因其光学性能而受到研究。Ayupov 等人(2009 年)利用 Hf(thd)4 沉积 HfO2 涂层,证明了在光学和电子领域的应用潜力。薄膜退火过程中 HfO2 纳米晶体的受控生长表明在半导体和纳米光学器件中的应用Ayupov 等人,2009 年。

高温应用

氧化铪和氧化铪增韧陶瓷因其在高温结构应用中的潜力而受到认可,利用了 HfO2 的高转变温度。Wang 等人(1992 年)的研究讨论了 HfO2 基材料在超过 1000°C 环境中的性能和应用,突出了它们在航空航天和能源领域的重要性Wang 等人,1992 年。

分子簇和发光传感

Passadis 等人(2022 年)探索了四氟化铪(IV) 与各种配体的化学,合成了表现出荧光的独特 Hf 簇。这些发现为四氟化铪(IV) 在传感、催化和电子器件的分子基材料设计中开辟了可能性,展示了铪基化合物在先进技术应用中的多功能性Passadis 等人,2022 年。

合成和化学气相沉积 (CVD)

铪配合物的合成及其在通过 CVD 技术沉积薄膜中的应用已得到广泛研究。Abrutis 等人(2004 年)报道了使用氧代新戊二酸铪作为 HfO2 薄膜的前驱体,展示了铪化合物在制造具有特定性能的涂层以用于电子和保护应用中的适应性Abrutis 等人,2004 年。

作用机制

Target of Action

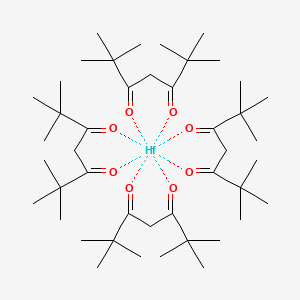

Hafnium;2,2,6,6-tetramethylheptane-3,5-dione is a stable, anhydrous reagent . It acts as an air-stable ligand for metal catalysts . This compound is primarily targeted towards metal ions, forming stable complexes with them .

Mode of Action

The mode of action of Hafnium;2,2,6,6-tetramethylheptane-3,5-dione involves its interaction with metal ions. It undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts . The compound’s structure allows it to form stable complexes with metal ions .

Biochemical Pathways

The biochemical pathways affected by Hafnium;2,2,6,6-tetramethylheptane-3,5-dione are primarily those involving metal ions. The compound’s ability to form stable complexes with metal ions can influence various biochemical reactions where these ions play a crucial role .

Result of Action

The molecular and cellular effects of Hafnium;2,2,6,6-tetramethylheptane-3,5-dione’s action are largely dependent on the specific metal ions it interacts with and the biochemical pathways these ions are involved in. By forming stable complexes with metal ions, it can potentially influence the function of these ions in various biochemical reactions .

Action Environment

The action, efficacy, and stability of Hafnium;2,2,6,6-tetramethylheptane-3,5-dione can be influenced by various environmental factors. For instance, the presence of other competing ligands in the environment could potentially affect the compound’s ability to form complexes with metal ions. Additionally, factors such as temperature and pH could also influence the compound’s stability and reactivity .

属性

IUPAC Name |

hafnium;2,2,6,6-tetramethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOVRVQNKGJZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80HfO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63370-90-1 | |

| Record name | NSC174885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

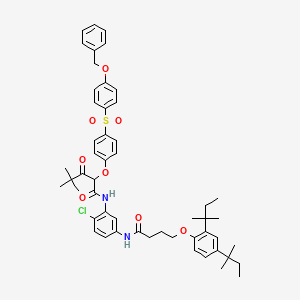

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)